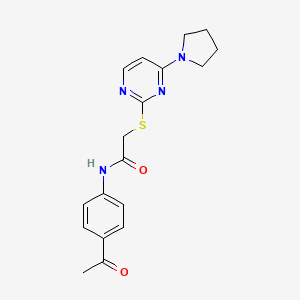

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

CAS No.: 1251625-47-4

Cat. No.: VC5299527

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251625-47-4 |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 356.44 |

| IUPAC Name | N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24) |

| Standard InChI Key | YIFQEKGQSVEHRA-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |

Introduction

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of N-arylacetamides. This compound features a pyrimidine ring substituted with a pyrrolidine group and a thioacetamide linker attached to an acetylphenyl moiety. Such structural motifs are often associated with biological activity, including antimicrobial, anticonvulsant, and anticancer properties.

Molecular Characteristics

| Property | Details |

|---|---|

| IUPAC Name | N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide |

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 332.43 g/mol |

| Functional Groups | Amide, Thioether, Pyrimidine, Pyrrolidine, Ketone |

| Key Structural Features | - Acetophenone group - Pyrimidine core - Pyrrolidine substitution - Thioacetamide linkage |

Synthesis Pathways

The synthesis of compounds like N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves:

-

Preparation of Precursor Amines:

-

Starting with the pyrimidine derivative, the pyrrolidine group is introduced via nucleophilic substitution using N-(2-chloroethyl)pyrrolidine hydrochloride or similar reagents.

-

-

Thioether Formation:

-

The thiol group is incorporated through alkylation reactions involving chloroacetamides or related intermediates.

-

-

Final Coupling Reaction:

-

The acetophenone derivative (e.g., 4-aminoacetophenone) is reacted with the thioether intermediate under amide bond-forming conditions, such as carbodiimide-mediated coupling.

-

Biological Activity and Applications

Compounds with similar structural frameworks have been extensively studied for their pharmacological properties:

-

Antimicrobial Potential:

-

Anticonvulsant Activity:

-

Anticancer Applications:

Analytical Data

The characterization of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can be confirmed using:

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): Signals for aromatic protons, pyrimidine ring, and amide NH.

-

Infrared Spectroscopy (IR): Peaks corresponding to C=O (amide), C-S (thioether), and NH groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , consistent with its molecular weight.

-

-

Chromatography:

-

High-performance liquid chromatography (HPLC) for purity assessment.

-

Comparative Analysis

To provide context, below is a comparison of related compounds:

Research Outlook

Future studies on N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide should focus on:

-

Evaluating its pharmacokinetics and toxicity profiles.

-

Exploring its potential as a multi-target drug candidate.

-

Optimizing its structure for enhanced potency and reduced side effects.

This compound represents a promising scaffold for developing new therapeutic agents across various disease areas.

This detailed analysis provides a foundation for further exploration of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide in medicinal chemistry and drug development contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume